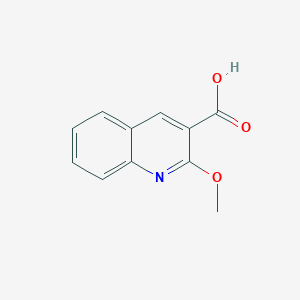

2-Methoxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGCMGJIYVJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600000 | |

| Record name | 2-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70659-29-9 | |

| Record name | 2-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinoline 3 Carboxylic Acid

Established Synthetic Pathways for 2-Methoxyquinoline-3-carboxylic Acid

Traditional synthetic routes to this compound rely on well-established chemical reactions, primarily involving direct synthesis from quinoline (B57606) precursors or derivatization of closely related quinoline structures.

Direct Synthesis Approaches (e.g., Cannizzaro Reaction of 2-Chloro-3-formylquinolines)

A notable direct synthesis of this compound involves the Cannizzaro reaction of 2-chloro-3-formylquinolines. ias.ac.in This reaction is a base-induced disproportionation of an aldehyde lacking a hydrogen atom on the alpha-carbon. In the case of 2-chloro-3-formylquinolines, the reaction with a methanolic base leads to a simultaneous redox reaction and methoxylation. ias.ac.in

Under these conditions, two molecules of the starting aldehyde are converted into the corresponding primary alcohol and carboxylic acid. Concurrently, the chloro group at the 2-position of the quinoline ring is substituted by a methoxy (B1213986) group. This process yields a mixture of three products: 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and the target compound, this compound. ias.ac.in The reaction can be carried out under two different sets of conditions, both of which result in the formation of these three products. ias.ac.in

| Starting Material | Reagents and Conditions | Products | Reference |

| 2-Chloro-3-formylquinolines | Methanolic base | 2-Methoxy-3-formylquinolines, 2-Methoxyquinolin-3-yl-methanols, this compound | ias.ac.in |

Derivatization from Key Quinoline Precursors (e.g., 2-Chloroquinoline-3-carboxylic Acids)

Another common and versatile approach to synthesizing this compound is through the derivatization of a pre-existing quinoline core, specifically 2-chloroquinoline-3-carboxylic acid. This precursor can be synthesized through various methods, including the Vilsmeier-Haack reaction of acetanilides to yield 2-chloro-3-formylquinolines, followed by oxidation of the aldehyde group. asianpubs.orgresearchgate.net

The conversion of 2-chloroquinoline-3-carboxylic acid to its 2-methoxy counterpart is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-2 position of the quinoline ring is susceptible to displacement by nucleophiles. By treating 2-chloroquinoline-3-carboxylic acid with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), the chloro group is replaced by a methoxy group to furnish this compound. This method allows for the specific introduction of the methoxy group at the desired position.

Advanced Synthetic Strategies and Green Chemistry Applications

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, cost-effective, and environmentally friendly methodologies. This trend is also reflected in the synthesis of quinoline derivatives.

One-Pot Reaction Methodologies for Quinoline Carboxylic Acid Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and waste reduction. For the synthesis of quinoline-3-carboxylic acid derivatives, several one-pot protocols have been developed. researchgate.netscielo.br For instance, a one-pot, three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid in water, catalyzed by ytterbium perfluorooctanoate, has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids. scribd.com While a specific one-pot synthesis for this compound is not prominently documented, the existing methodologies for related structures provide a strong foundation for developing such a process. A hypothetical one-pot synthesis could involve the in-situ formation of a quinoline ring followed by functional group manipulations to yield the target molecule.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. asianpubs.orgnih.govrsc.orgresearchgate.net The synthesis of quinoline derivatives has greatly benefited from this technology.

A relevant example is the microwave-assisted Ullmann condensation for the synthesis of 2-phenoxyquinoline-3-carboxylic acids from 2-chloroquinoline-3-carboxylic acids and various phenols. asianpubs.org This reaction is carried out in the presence of a copper catalyst and a base. The application of microwave irradiation dramatically reduces the reaction time from hours to minutes and improves the yield. asianpubs.org A similar microwave-assisted approach could be envisioned for the synthesis of this compound by reacting 2-chloroquinoline-3-carboxylic acid with a methoxide source under microwave irradiation.

| Precursor | Reagents | Conditions | Product | Reaction Time | Reference |

| 2-Chloroquinoline-3-carboxylic acid | Phenol, Anhydrous K2CO3, Anhydrous CuSO4, DMF (drops) | Microwave irradiation (480 W) | 2-Phenoxyquinoline-3-carboxylic acid | 4-8 min | asianpubs.org |

Environmentally Conscious (Green) Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this has led to the development of protocols that utilize environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. scribd.comnih.govacs.org

The use of water as a solvent, in place of volatile organic compounds, is a key aspect of green chemistry. scribd.com Additionally, the development of nanocatalysts, which offer high catalytic activity and can be easily recovered and reused, is another significant advancement. nih.govacs.org For the synthesis of quinoline-4-carboxylic acid derivatives, copper nanoparticles have been employed as a recyclable catalyst in a one-pot, three-component reaction under ultrasonication, demonstrating a green approach with high yields and short reaction times. scribd.com The application of these green principles, such as using water as a solvent and employing recyclable catalysts, to the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Functionalization and Derivatization of this compound

The strategic modification of the this compound core allows for the systematic exploration of chemical space. Key reactions include transformations at the carboxylic acid group, the quinoline nitrogen, and the aromatic ring system, as well as the construction of more complex fused and hybrid structures.

The carboxylic acid moiety at the C-3 position is a prime site for functionalization through esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treatment with an alcohol, often in excess, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of 2-chloro-3-formylquinolines in methanol with potassium carbonate and iodine can yield the corresponding methyl esters, where iodine oxidizes the aldehyde to a carboxylic acid which then undergoes esterification. nih.gov

Amidation: Amidation of this compound involves its reaction with amines to form the corresponding amides. These reactions often require activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). nih.gov This approach facilitates the formation of the amide bond under mild conditions. A study on α-arylated carboxylic acids highlights the prevalence of these motifs in bioactive molecules and the importance of developing efficient synthetic methods for their corresponding esters and amides. nih.gov

Table 1: Examples of Esterification and Amidation of Quinoline-3-Carboxylic Acid Derivatives This table is interactive and allows for sorting and filtering of data.

| Starting Material | Reagent(s) | Product Type | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-3-formylquinolines | I₂, K₂CO₃, MeOH | Methyl ester | Reflux | 70-98 | nih.gov |

| Hydrazono-quinolines | Substituted carboxylic acids, EDC, TEA | Amide | DMF | - | nih.gov |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K₂CO₃, EtOH | Carboxylic acid | Reflux, then neutralization | 63 | mdpi.com |

| Acetic Acid | CH₃OH, H₃O⁺ | Ester | - | - | youtube.com |

Modifications at the quinoline nitrogen and the aromatic ring expand the structural diversity of derivatives.

N-Alkylation: The nitrogen atom of the quinoline ring can undergo alkylation, although this is less common for this compound itself and more relevant to its derivatives, particularly quinolone structures. Reductive amination using carboxylic acids provides a pathway for the N-alkylation of amines, a related transformation. rsc.org The synthesis of certain 2-hydroxyquinoline-4-carboxylic acid derivatives involves alkylation at the 2-hydroxy group via Williamson ether synthesis. researchgate.net

Halogenation: Halogenation of the quinoline ring can occur, providing a handle for further cross-coupling reactions. For example, the synthesis of certain benzofuro[3,2-c]quinolines involves a chlorination step of a quinolin-4(1H)-one precursor. nih.gov While direct halogenation of this compound is not extensively detailed, related quinoline systems undergo such transformations.

The fusion of additional rings onto the quinoline framework leads to the formation of complex polycyclic systems with distinct properties.

Furoquinolines: The synthesis of furo[2,3-b]quinolines, a class of natural products, can be achieved from quinoline precursors. researchgate.netsemanticscholar.org One approach involves the condensation of 2-methoxy-3-formylquinolines (derivable from this compound) with acetone, followed by bromocyclization and dehydrobromination to yield 2-acetylfuro[2,3-b]quinolines. researchgate.net Another strategy for synthesizing furoquinolines involves the addition of methyl hypobromite (B1234621) to 3-vinyl-2-quinolones, followed by cyclodehydrobromination. researchgate.net

Tetrazoloquinolines: Tetrazolo[1,5-a]quinolines can be synthesized from 2-chloroquinoline-3-carbaldehydes by reacting them with sodium azide (B81097) (NaN₃) in acetic acid. researchgate.net These derivatives are of interest as potential inhibitors of protein kinase CK2. nih.gov

Table 2: Synthesis of Fused Polycyclic Systems from Quinoline Precursors This table is interactive and allows for sorting and filtering of data.

| Precursor | Reagents | Fused System | Key Steps | Reference |

| 2-Methoxy-3-formylquinolines | Acetone, H₂SO₄, then Br₂, base | Furo[2,3-b]quinoline | Condensation, bromocyclization, dehydrobromination | researchgate.net |

| 3-Vinyl-2-quinolones | Methyl hypobromite, base | Furo[2,3-b]quinoline | Addition, cyclodehydrobromination | researchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | NaN₃, Acetic Acid | Tetrazolo[1,5-a]quinoline | Azide addition, cyclization | researchgate.net |

The combination of the this compound scaffold with other heterocyclic systems results in hybrid molecules with potentially synergistic properties.

Benzofuran-Quinoline Hybrids: A facile synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been reported. nih.govbeilstein-journals.org This involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, followed by hydrolysis. nih.govbeilstein-journals.org Another approach to benzofuro[3,2-c]quinolines starts from 3-(2-methoxyphenyl)quinolin-4(1H)ones via a sequential chlorination/demethylation and intramolecular cyclization pathway. nih.gov

Azacoumarin-Quinoline Hybrids: While specific examples for "azacoumarin-quinoline" hybrids originating directly from this compound are not prevalent in the searched literature, the synthesis of related hybrid structures is a common strategy in medicinal chemistry. For instance, the condensation of 2-chloro-3-formylquinolines with 2-oxo-2H-chromene-3-carbohydrazide yields Schiff bases, representing a linkage between quinoline and coumarin (B35378) moieties. nih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Derivatives

Controlling selectivity is paramount in the synthesis of complex molecules to ensure the desired isomer is obtained. wikipedia.orgnih.govyoutube.com

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.orgnih.gov In the context of this compound derivatives, a key example is the selective reduction or oxidation of one functional group in the presence of others. For instance, the choice of a reducing agent can determine whether a carbonyl group is reduced in the presence of an ester. wikipedia.org Similarly, in the synthesis of hybrid molecules, reaction conditions can be tuned to favor one type of coupling over another. nih.gov

Regioselectivity: This pertains to the control of the position at which a reaction occurs. In the synthesis of furoquinolines, the annulation can lead to either linear or angular isomers, and the reaction conditions can influence this outcome. researchgate.net The [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines to form 2-alkylquinolines proceeds with high regioselectivity, yielding single regioisomers. organic-chemistry.org

Stereoselectivity: This is the preferential formation of one stereoisomer over another. While the core of this compound is achiral, the introduction of stereocenters during derivatization necessitates control over stereochemistry. For example, in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, a related class of compounds, diastereoselective methods like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are employed to achieve high enantiomeric excess. mdpi.com The stereoselectivity is often directed by the use of chiral auxiliaries or catalysts. mdpi.com

Spectroscopic and Advanced Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 2-Methoxyquinoline-3-carboxylic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet in the highly deshielded region of 10-12 ppm. oregonstate.edulibretexts.org This significant downfield shift is characteristic of acidic protons. libretexts.org The protons on the quinoline (B57606) ring would resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group. The methoxy group (-OCH₃) protons would appear as a sharp singlet further upfield, likely around 4.0 ppm. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm range, though this specific molecule lacks such protons directly on an alkyl chain. libretexts.orglibretexts.org

¹³C-NMR: The ¹³C-NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, in the range of 160-185 ppm. oregonstate.edu The carbons of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm), while the methoxy carbon will produce a signal around 55-60 ppm.

| Expected NMR Data for this compound | |

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (Carboxylic Acid, -COOH) | 10.0 - 12.0 (broad singlet) |

| ¹H (Aromatic, Quinoline ring) | 7.0 - 8.5 (multiplets) |

| ¹H (Methoxy, -OCH₃) | ~4.0 (singlet) |

| ¹³C (Carbonyl, -C=O) | 160 - 185 |

| ¹³C (Aromatic, Quinoline ring) | 110 - 150 |

| ¹³C (Methoxy, -OCH₃) | 55 - 60 |

Mass Spectrometry Techniques (ESI-MS, HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular weight of this compound is 203.19 g/mol .

In electron ionization mass spectrometry, the molecular ion peak (M⁺) for aromatic acids is typically observed. miamioh.edu Key fragmentation pathways for carboxylic acids involve the loss of a hydroxyl radical (-OH) to give a prominent peak at M-17, and the loss of the entire carboxyl group (-COOH) resulting in a peak at M-45. oregonstate.edulibretexts.orglibretexts.org For this compound, this would correspond to fragments at m/z 186 and m/z 158, respectively. Further fragmentation of the quinoline core, such as the expulsion of HCN, may also be observed. chempap.org Techniques like Electrospray Ionization (ESI-MS) are valuable for analyzing the compound, often in conjunction with liquid chromatography (LC-MS), while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. oregonstate.eduvscht.czorgchemboulder.com Superimposed on this broad band may be the sharper C-H stretching vibrations of the aromatic ring, typically found just above 3000 cm⁻¹. vscht.cz A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid will be prominent in the 1760-1690 cm⁻¹ range. orgchemboulder.comucla.edu Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), with a C-O stretch typically appearing between 1320-1210 cm⁻¹. orgchemboulder.com

| Characteristic IR Absorptions for this compound | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) |

| C-H (Aromatic) | ~3030 (medium, sharp) |

| C=O (Carbonyl) | 1760 - 1690 (strong, sharp) |

| C=C (Aromatic) | 1700 - 1500 (medium) |

| C-O (Carboxylic Acid/Ether) | 1320 - 1210 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The quinoline ring system in this compound is an extended conjugated system. Conjugation shifts the absorption maximum (λmax) to longer wavelengths. uobabylon.edu.iqutoronto.ca For comparison, benzoic acid has a λmax around 230 nm. libretexts.org The more extended conjugation in the quinoline system is expected to result in a bathochromic (longer wavelength) shift. The presence of the carbonyl group can also introduce a weak n→π* transition, often observed in the 270-300 nm region. masterorganicchemistry.com

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects vibrational modes based on changes in the polarizability of a molecule's electron cloud. While IR spectroscopy is sensitive to asymmetric stretches and bonds with strong dipoles (like C=O), Raman spectroscopy is particularly effective for analyzing symmetric vibrations and non-polar bonds, such as the C=C bonds within the aromatic quinoline structure. This provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides significant insight.

For instance, the crystal structure of the analogous compound 2-Methoxyquinoline-3-carbaldehyde reveals a monoclinic crystal system where the quinoline ring system is essentially planar. nih.govresearchgate.net In the solid state, molecules of this analogue are stabilized by intermolecular C-H···O and π–π stacking interactions, forming centrosymmetric dimers. nih.govresearchgate.net It is highly probable that this compound would exhibit similar planarity in its quinoline core. Furthermore, like many carboxylic acids, it is expected to form cyclic dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.com This dimerization is a common and stabilizing feature in the crystal structures of aromatic and heterocyclic carboxylic acids. mdpi.com

| Predicted Crystallographic Properties for this compound (based on analogues) | |

| Property | Expected Feature |

| Molecular Geometry | Quinoline ring system is largely planar |

| Intermolecular Interactions | Strong O-H···O hydrogen bonding forming cyclic dimers |

| π–π stacking interactions between quinoline rings | |

| C-H···O interactions |

Application of Multivariate Spectroscopic Methods in Mixture Analysis

In the synthesis and quality control of specialized organic compounds like this compound, analyzing complex mixtures is a frequent challenge. Reaction mixtures may contain the target product alongside unreacted starting materials, intermediates, byproducts, and isomers, whose chemical similarity can make separation and individual quantification by traditional chromatographic methods difficult and time-consuming. Multivariate spectroscopic methods, which involve the use of mathematical and statistical techniques (chemometrics) to analyze data from spectroscopic instruments, offer a powerful alternative for resolving these complex mixtures without the need for complete physical separation.

Spectroscopic techniques such as UV-Vis absorption, fluorescence, and infrared (IR) spectroscopy are highly sensitive to the molecular structure of quinoline derivatives. mdpi.com However, when multiple structurally similar compounds are present in a solution, their individual spectral signatures often overlap, resulting in a convoluted spectrum that is difficult to interpret directly. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), are designed to deconstruct this overlapping data. nih.gov These methods can identify the number of independent chemical species in a mixture and mathematically resolve their pure spectra and concentration profiles from a series of measurements of the mixture under changing conditions (e.g., during a reaction or titration).

A hypothetical research scenario illustrates the application of these methods. Consider the synthesis of this compound from the cyclization of a substituted aniline (B41778) precursor. The final crude product might be a mixture containing the desired compound, unreacted starting materials, and a structurally similar byproduct, such as an isomeric quinoline derivative formed through an alternative cyclization pathway.

To analyze this mixture, a series of UV-Vis spectra could be recorded over the course of the reaction. The resulting data matrix (absorbance vs. wavelength vs. time) can be analyzed using MCR-ALS. The algorithm would aim to decompose this matrix into two smaller matrices: one representing the pure spectral profiles of each component in the mixture and another representing their concentration profiles over time. This approach allows for the simultaneous monitoring of the consumption of reactants and the formation of the product and byproducts.

The findings from such an analysis provide detailed insights into the reaction kinetics and help in optimizing reaction conditions to maximize the yield of the desired this compound while minimizing the formation of impurities. The resolved concentrations of each component in the final mixture can be determined with high accuracy, serving as a rapid quality control method.

Below is an interactive data table representing the hypothetical results from an MCR-ALS analysis of a reaction mixture. The analysis successfully resolved the concentrations of the target compound and two related impurities.

Table 1: Hypothetical Resolved Concentrations from MCR-ALS Analysis of a Synthesis Mixture

| Component | Resolved Concentration (mM) | Relative Percentage (%) |

| This compound | 85.2 | 92.6 |

| 2-Methoxyaniline (Starting Material) | 4.5 | 4.9 |

| Isomeric Impurity A | 2.3 | 2.5 |

This powerful combination of spectroscopy and multivariate data analysis enables a deeper understanding and more efficient control over the chemical processes involving this compound, moving beyond simple characterization to detailed quantitative analysis of complex systems.

Biological and Pharmacological Research Investigations of 2 Methoxyquinoline 3 Carboxylic Acid

Antimicrobial Research of 2-Methoxyquinoline-3-carboxylic Acid Derivatives

The quinoline (B57606) core, particularly when functionalized at the 3-position with a carboxylic acid, is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Research into derivatives of this compound builds upon this foundation, exploring how various structural modifications influence their activity against a range of microbial pathogens. The persistent challenge of drug resistance has spurred the development of novel quinoline derivatives to address the limitations of existing antimicrobial agents. nih.govnih.gov

Antibacterial Activity Studies (e.g., Against Gram-Positive and Gram-Negative Strains)

Derivatives of quinoline-3-carboxylic acid have been extensively synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which share a core structure with the subject compound, were tested against various bacterial strains. The most active among these, such as 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid, demonstrated significant in vitro activity against Gram-negative organisms and the Gram-positive bacterium Staphylococcus aureus. nih.gov This activity was found to be comparable to their corresponding N-ethyl derivatives. nih.gov

In another study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and tested. mdpi.com While structurally distinct from the 2-methoxy-3-carboxylic acid scaffold, the findings offer insights into the broader quinoline class. Certain compounds in this series showed good activity against Staphylococcus aureus, with one derivative, compound 5a4 , displaying a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. mdpi.com Another compound, 5a7 , was most effective against Escherichia coli with an MIC of 128 μg/mL. mdpi.com

Furthermore, the hybridization of the quinoline scaffold with other chemical moieties has been explored as a strategy to enhance antibacterial potency. A quinolone-coupled hybrid, designated as 5d , demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 μg/mL. nih.gov The presence of a carboxylic acid moiety has been noted as being important for antibacterial activity in certain quinoline-based amino acid derivatives. biointerfaceresearch.com

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid | Gram-negative bacteria & S. aureus | Activity comparable to N-ethyl derivatives | nih.gov |

| Compound 5a4 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus | 64 | mdpi.com |

| Compound 5a7 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Escherichia coli | 128 | mdpi.com |

| Compound 5d (quinolone coupled hybrid) | Gram-positive & Gram-negative strains | 0.125 - 8 | nih.gov |

| Compound A9 (Coumarin-3-carboxylic acid derivative with thioether quinoline) | Xanthomonas oryzae pv oryzae | 11.05 (EC₅₀) | acs.org |

| Compound A9 (Coumarin-3-carboxylic acid derivative with thioether quinoline) | Acidovorax citrulli | 8.05 (EC₅₀) | acs.org |

Antifungal Activity Investigations

The antimicrobial research of quinoline derivatives extends to their potential against fungal pathogens. nih.gov A study investigating novel quinoline-thiazole derivatives assessed their efficacy against four fungal strains. acs.org One compound, 4m , emerged as the most potent antifungal agent from this series, demonstrating low cytotoxicity against healthy cells. acs.org The design strategy for these compounds often involves the hybridization of the quinoline core with other heterocyclic systems known for antifungal properties, such as 1,3,4-oxadiazoles. ajchem-a.com This approach aims to create molecules with enhanced activity and a favorable biological profile.

Proposed Mechanisms of Antimicrobial Action and Resistance Overcoming Strategies

The primary mechanism of antibacterial action for many quinolone carboxylic acid derivatives is the inhibition of bacterial DNA gyrase. nih.govgrowingscience.com This enzyme is crucial for bacterial DNA replication, transcription, and repair. By targeting this essential process, these compounds exhibit bactericidal effects. nih.gov Some quinoline derivatives are also known to inhibit topoisomerase, an action mechanism that contributes to their antimicrobial and anticancer activities. acs.org

To combat emerging drug resistance, researchers are employing strategies such as creating hybrid molecules. nih.gov For example, the development of a quinolone-coupled hybrid, 5d , was aimed at creating a dual-target candidate. nih.gov Molecular docking studies suggested that this compound might target both bacterial LptA and Topoisomerase IV proteins, giving it a broad-spectrum effect and potentially a higher barrier to the development of resistance. nih.gov Another approach involves modifying the C-3 carboxylic acid group with bioisosteres, such as a heterocyclic ring, to create novel agents that may circumvent existing resistance mechanisms. acs.org

Anti-inflammatory Research

Quinoline derivatives are recognized for their anti-inflammatory potential, making them a subject of interest for developing new treatments for inflammatory disorders. nih.govresearchgate.net

Modulation of Inflammatory Pathways and Associated Biomarkers

Research has shown that quinoline derivatives can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. In a study on quinoline-thiazolidinedione hybrids, compounds LPSF/ZKD2 and LPSF/ZKD7 significantly decreased the concentration of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Another compound from the same series, LPSF/ZKD4 , was found to reduce the expression of Interleukin-6 (IL-6). nih.gov

The mechanism for these effects is often linked to the modulation of critical targets in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Molecular docking studies have indicated that these hybrid compounds have a good affinity for both COX-2 and PPARγ. nih.gov Furthermore, other quinoline derivatives have been shown to reduce nitric oxide production and inhibit the DNA binding of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes. nih.gov Quinoline-3-carboxylic acid itself has demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov

In Vitro and In Vivo Model Systems for Efficacy Evaluation

The evaluation of the anti-inflammatory efficacy of this compound derivatives and related compounds utilizes a variety of established model systems.

In Vitro Models:

Cell Viability and Cytokine Assays: Murine macrophage cell lines, such as RAW 264.7, are commonly used. nih.gov These cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then measured by their ability to reduce the production of inflammatory biomarkers such as TNF-α and IL-6, which are quantified using techniques like ELISA. nih.gov

Enzyme Inhibition Assays: The direct inhibitory effect of compounds on inflammatory enzymes like COX-1 and COX-2 is assessed using in vitro assay kits. nih.gov

In Vivo Models:

Xylene-Induced Ear Edema in Mice: This is a common acute inflammation model where a chemical irritant (xylene) is applied to a mouse's ear, causing edema. researchgate.net The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling compared to a control group. researchgate.net

Carrageenan-Induced Paw Edema in Rodents: This model is widely used to screen for anti-inflammatory drugs. nih.gov Injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw volume after treatment with the test compound indicates its anti-inflammatory activity. nih.gov

| Compound/Derivative | Model System | Key Finding | Reference |

|---|---|---|---|

| LPSF/ZKD2 & LPSF/ZKD7 | ELISA (in vitro) | Significant decrease in IFN-γ and TNF-α | nih.gov |

| LPSF/ZKD4 | ELISA (in vitro) | Significantly reduced IL-6 expression | nih.gov |

| Quinoline-3-carboxylic acid | LPS-induced RAW264.7 macrophages (in vitro) | Appreciable anti-inflammatory affinity | nih.gov |

| Various quinoline derivatives | Xylene-induced ear-edema in mice (in vivo) | Demonstrated anti-inflammatory activities | researchgate.net |

| Cryptolepine | In vitro inflammatory stimulation | Reduced nitric oxide generation and NF-ĸB DNA binding | nih.gov |

Antioxidant Research

Research into the antioxidant properties of quinoline carboxylic acids has yielded varied results. The antioxidant potential of these compounds is closely linked to their chemical structure, particularly the presence and position of functional groups like methoxy (B1213986) (-OCH3) and phenolic hydroxyl (-OH) groups, which can enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals. researchgate.netnih.gov

The primary mechanisms by which phenolic and quinoline compounds exert antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov The efficacy of these mechanisms is influenced by the compound's structure. For instance, studies on phenolic acids have shown that methoxyl and phenolic hydroxyl groups promote antioxidant activities. nih.govresearchgate.net The presence of these electron-donating groups can decrease the dissociation energy of the phenolic hydroxyl bond, thereby enhancing free radical scavenging ability. nih.gov

However, not all quinoline carboxylic acid derivatives display significant antioxidant capacity. A study evaluating several quinoline derivatives, including quinoline-3-carboxylic acid, found that they lacked antioxidative DPPH radical scavenging capacities when compared to the standard antioxidant ascorbic acid. nih.govresearchgate.net In contrast, a series of synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives demonstrated good antioxidant activities in various assays, including DPPH, ABTS, superoxide (B77818) anion, and hydroxyl radical scavenging assays, with many of the tested compounds showing better activity than the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov This suggests that while the basic quinoline-3-carboxylic acid scaffold may have limited intrinsic radical-scavenging ability, modifications to the structure can impart potent antioxidant properties.

Reactive oxygen species (ROS) are byproducts of aerobic metabolism, and their overproduction can lead to oxidative stress and cellular damage. nih.govmdpi.com Antioxidant compounds can mitigate this damage by neutralizing ROS. researchgate.net In cancer cells, which often have higher ROS levels than normal cells, this oxidative stress is even more pronounced, making them reliant on antioxidant systems to survive. nih.govfrontiersin.org Some anticancer strategies are even based on ROS-generating compounds or inhibitors of cellular antioxidant systems. nih.gov

While direct studies on this compound for cellular protection against oxidative damage are limited, research on related structures provides insights. The functional groups present in this compound, namely the carboxylic acid and methoxy groups, are known to influence the antioxidant potential of phenolic compounds, which act as a defense mechanism against oxidative damage to biomolecules. researchgate.net The cellular environment, particularly the acidic milieu of tumors, can also influence a compound's activity. nih.gov The ability of a compound to protect cells from oxidative damage is a key area of investigation for its therapeutic potential.

Antiprotozoal and Antimalarial Applications of Quinoline Carboxylic Acids

The quinoline core is a foundational scaffold in the development of antimalarial drugs. nih.govnih.gov Research has focused on various derivatives of quinoline carboxylic acids for their activity against protozoan parasites, particularly Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgresearchgate.net

A series of quinoline-4-carboxamides, derived from quinoline-4-carboxylic acid, were identified through phenotypic screening and optimized to produce lead molecules with potent, low nanomolar in vitro activity against P. falciparum. acs.orggriffith.edu.au Further optimization of the pharmacokinetic profile of these compounds led to the discovery of derivatives with excellent oral efficacy in mouse models of malaria. acs.orgresearchgate.net For example, new analogues of the compound DDD107498, a quinoline-4-carboxamide, showed promising antiplasmodial activity and selectivity against both chloroquine-sensitive and multiresistant strains of P. falciparum. nih.gov One compound from this series demonstrated a 98.1% reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov

Beyond malaria, quinoline carboxylic acids have been investigated for activity against other protozoa. The Doebner synthesis of 2-phenylquinoline-4-carboxylic acids has produced compounds with documented antiparasitic activities. researchgate.net Specifically, certain quinoline-4-carboxylic acids were evaluated for their efficacy against Leishmania donovani, the protozoan that causes leishmaniasis. researchgate.net Among the tested compounds, 2-methylquinoline-4-carboxylic acid was identified as the most active based on its IC₅₀ value. researchgate.net The broad antiprotozoal potential of the quinoline scaffold continues to make it a critical area of drug discovery research. rsc.org

Antiviral and Anti-HIV Activities (e.g., HIV-1 Integrase Inhibition)

The quinoline scaffold is a key structural motif in the development of inhibitors for various viral enzymes, including HIV-1 integrase. nih.gov HIV-1 integrase is an essential enzyme for viral replication, as it mediates the integration of the viral DNA into the host cell's genome, making it a prime target for antiviral drugs. nih.govresearchgate.net

Quinolone-3-carboxylic acids have been specifically identified as a class of HIV-1 integrase inhibitors. nih.gov The mechanism of action for many integrase inhibitors involves chelating metal ions in the enzyme's active site, a function that can be facilitated by a carboxylic acid moiety. plos.org Allosteric inhibitors of integrase (ALLINIs) represent another class of antivirals that target the enzyme, and a common chemical feature of these molecules is a carboxylic acid group. plos.org

While specific research on the antiviral properties of this compound is not extensively detailed in the provided results, the broader class of quinoline carboxylic acids has shown significant promise. For instance, dicaffeoylquinic acids have been shown to inhibit HIV-1 integrase and prevent HIV-1 replication in tissue culture at low concentrations. nih.govresearchgate.net Other studies have explored indol-3-carboxylic acid derivatives, which demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govnih.gov The proven utility of the quinoline and carboxylic acid motifs in targeting viral enzymes underscores the potential for further investigation in this area. mdpi.com

Anticancer and Antiproliferative Research

Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including significant anticancer properties. mdpi.com Various quinoline carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov

Research has shown that quinoline-3-carboxylic acid displayed remarkable growth inhibition capacities against the MCF-7 human breast cancer cell line. nih.govresearchgate.net In a study focused on enhancing selectivity for cancer cells, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives were evaluated. nih.gov These compounds exhibited micromolar inhibition against MCF-7 and K562 (leukemia) cell lines, with improved selectivity compared to their ester parent compounds. nih.gov The acidic nature of the carboxylic acid group is thought to enhance drug absorption in the acidic microenvironment of tumors, leading to better targeting of cancer cells over non-cancerous cells. nih.gov Other related structures, such as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, have also shown potent antiproliferative activity against the MCF-7 cell line. mdpi.com

The mechanism of action for these compounds can be diverse. For example, a synthesized aryl ester of quinoline-2-carboxylic acid was found to induce apoptosis and cause cell cycle arrest in prostate cancer cells. nih.gov Other derivatives, like 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, have been identified as selective inhibitors of SIRT3, a protein involved in cancer cell regulation, showing potent activity against leukemic cell lines. frontiersin.org

The antiproliferative activity of quinoline carboxylic acids and their derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%, is a key metric in these studies.

One study synthesized L-proline analogues of anthraquinone-2-carboxylic acid and tested their cytotoxicity against the breast cancer MCF-7 cell line. nih.gov Another investigation focused on an aryl ester of quinoline-2-carboxylic acid, which exhibited potent cytotoxicity against the PC3 prostate cancer cell line with an IC₅₀ value of 26 µg/mL. nih.gov Research into 2,4-disubstituted quinoline-3-carboxylic acids also reported on their selective activity against MCF-7 and K562 cancer cell lines. nih.gov Furthermore, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related structure, found it to be a potent and selective inhibitor of Aurora A kinase, with cytotoxic effects against a panel of NCI human cancer cell lines, showing particular sensitivity in the SNB-75 CNS cancer cell line. mdpi.com

The table below summarizes findings from various studies on the antiproliferative activity of different quinoline carboxylic acid derivatives against specific cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acid | Mammary (MCF-7) | Remarkable growth inhibition | nih.gov, researchgate.net |

| Quinoline-2-carboxylic acid | Cervical (HELA) | Significant cytotoxicity | nih.gov, researchgate.net |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Breast (MCF-7) | Strong anticancer activity | mdpi.com |

| 1-[2-(Ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Breast (MCF-7) | IC₅₀: 1.73 ± 0.27 μg/mL | mdpi.com |

| 2,4-Disubstituted quinoline-3-carboxylic acid derivatives | Breast (MCF-7), Leukemia (K562) | Micromolar inhibition, high selectivity | nih.gov |

| Quinoline-2-carboxylic acid aryl ester | Prostate (PC3) | IC₅₀: 26 µg/mL | nih.gov |

| L-proline analogue of anthraquinone-2-carboxylic acid (Compound 3) | Breast (MCF-7) | IC₅₀: 87 ± 6 µM | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | - | SIRT3 IC₅₀: 7.2 µM | frontiersin.org |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | CNS (SNB-75) | Potent cytotoxicity at 10 µM | mdpi.com |

Mechanisms Governing Selectivity in Cancerous versus Non-Cancerous Cells

A significant challenge in cancer chemotherapy is the selective targeting of tumor cells while minimizing harm to healthy tissues. Research into quinoline-3-carboxylic acid derivatives has revealed a promising mechanism for achieving this selectivity. The acidic nature of the tumor microenvironment plays a crucial role in this process.

Studies have shown that the pKa value of these compounds is a key determinant of their selective action. In the comparatively acidic environment of cancer tissue, the quinoline-3-carboxylic acid molecule is more likely to be in its unionized, nonpolar form. This state enhances the drug's absorption into cancer cells. Conversely, in the more neutral pH of healthy tissues, the compound remains in its ionized state, which limits its distribution and absorption into non-cancerous cells. This pH-dependent mechanism effectively concentrates the therapeutic agent within the tumor, enhancing its anti-proliferative effects where they are most needed while reducing systemic toxicity. This selectivity has been demonstrated in vitro using cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) compared to non-cancerous HEK293 cells. nih.gov

Inhibition of Key Kinases (e.g., Protein Kinase CK2)

Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many forms of cancer and is implicated in cell growth, proliferation, and apoptosis suppression. tandfonline.com Its role in promoting tumorigenesis makes it an attractive target for anticancer drug development. Derivatives of 3-quinoline carboxylic acid have been extensively studied as inhibitors of this key enzyme. nih.govtandfonline.comtandfonline.com

In one study, a library of forty-three novel 3-quinoline carboxylic acid derivatives was synthesized and evaluated. tandfonline.comtandfonline.comresearchgate.net Of these, twenty-two compounds were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. tandfonline.comtandfonline.comresearchgate.net The most potent inhibitors were identified among tetrazolo[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govtandfonline.comresearchgate.net Another class of related compounds, 3-carboxy-4(1H)-quinolones, has also shown significant, ATP-competitive inhibition of CK2, with some derivatives exhibiting IC50 values in the sub-micromolar range and considerable selectivity for CK2 over other protein kinases. acs.org

| Compound Class | Specific Derivative Example | IC50 (μM) | Reference |

|---|---|---|---|

| Tetrazolo-quinoline-4-carboxylic acids | Multiple derivatives | 0.65 - 18.2 | nih.govtandfonline.com |

| 2-Aminoquinoline-3-carboxylic acids | Multiple derivatives | 0.65 - 18.2 | nih.govtandfonline.com |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | acs.org |

| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1.0 | acs.org |

Enzyme Inhibition Studies

The quinoline scaffold is a versatile template for designing inhibitors of various enzymes implicated in a range of diseases.

Alkaline phosphatases (APs) are a group of enzymes whose overexpression is linked to conditions like cancer and neuronal disorders. nih.gov Consequently, inhibiting these enzymes is a valid therapeutic strategy. Research has demonstrated that quinoline derivatives can be potent inhibitors of several AP isozymes, including human tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) alkaline phosphatases. rsc.org

A series of synthesized quinolinyl-iminothiazolines showed remarkable inhibitory potential against alkaline phosphatase, with one derivative, N-benzamide quinolinyl iminothiazoline, exhibiting an IC50 value of 0.337 µM, significantly more potent than the standard inhibitor KH2PO4 (IC50 = 5.245 µM). nih.gov Similarly, studies on 4-quinolone derivatives identified compounds with IC50 values in the low micromolar to nanomolar range against various AP isozymes. researchgate.net For instance, one quinoline-4-carboxylic acid derivative was identified as a potent inhibitor of h-TNAP with an IC50 value of just 22 nM. rsc.org

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Quinolinyl-iminothiazolines | Alkaline Phosphatase | 0.337 µM | nih.gov |

| Quinoline-4-carboxylic acid derivative | h-TNAP | 22 nM | rsc.org |

| Quinoline-4-carboxylic acid derivative | h-IAP | 34 nM | rsc.org |

| Quinoline-4-carboxylic acid derivative | h-PLAP | 82 nM | rsc.org |

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Quinoline-based compounds have emerged as promising candidates in this area.

Studies on quinoline hybrids, which incorporate other heterocyclic cores like 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole, have yielded potent α-glucosidase inhibitors. nih.gov One quinoline-1,3,4-oxadiazole hybrid demonstrated an IC50 value of 15.85 µM, which was more potent than the standard antidiabetic drug acarbose (B1664774) (IC50 = 17.85 µM). nih.gov Another study on quinoline-bearing triazole derivatives reported a wide range of potent activities against both α-amylase (IC50 range: 0.80–40.20 µM) and α-glucosidase (IC50 range: 1.20–43.30 µM). nih.gov Kinetic studies have further established that these quinoline hybrids can act as non-competitive, allosteric inhibitors of α-glucosidase. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrid (4i) | α-Glucosidase | 15.85 | nih.gov |

| Quinoline-1,2,3-triazole hybrid (12k) | α-Glucosidase | 22.47 | nih.gov |

| Quinoline-bearing triazole derivatives | α-Amylase | 0.80 - 40.20 | nih.gov |

| Quinoline-bearing triazole derivatives | α-Glucosidase | 1.20 - 43.30 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 17.85 | nih.gov |

Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Quinoline derivatives have been identified as potent AChE inhibitors. nih.govnih.gov Research into quinoline-O-carbamate hybrids found compounds that act as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), with one derivative showing IC50 values of 1.3 µM and 0.81 µM, respectively. nih.gov Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives yielded highly potent AChE inhibitors, with one compound exhibiting an IC50 value as low as 3.65 nM. nih.gov Molecular docking studies suggest that the quinoline moiety can effectively bind to the peripheral anionic site of the AChE enzyme. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, including pH regulation. nih.govmdpi.com Inhibition of specific CA isoforms, such as CA II, has shown potential for treating conditions like glaucoma and epilepsy. mdpi.com Carboxylic acids are being explored as an alternative to traditional sulfonamide-based inhibitors to achieve greater isoform specificity. youtube.com Research has shown that quinazolinones, which are structurally related to quinolines, can act as competitive inhibitors of human carbonic anhydrase II (hCA-II) with IC50 values in the micromolar range. nih.gov The mechanism of action involves the carboxylate group anchoring to the zinc-bound water molecule essential for the enzyme's catalytic activity. youtube.com

Research into Potential Therapeutic Applications for Neurological Disorders (e.g., Antiepileptic, Anti-Alzheimer)

The enzyme-inhibiting properties of quinoline derivatives make them promising candidates for the development of treatments for complex neurological diseases.

Anti-Alzheimer's Research: The strong acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity of quinoline derivatives places them at the forefront of anti-Alzheimer's drug discovery. nih.govresearchgate.net By preventing the breakdown of acetylcholine, these compounds can help alleviate the cholinergic deficit characteristic of the disease. nih.gov The development of multi-target-directed ligands (MTDLs) based on the quinoline scaffold is a particularly promising strategy, aiming to simultaneously address multiple pathological factors of Alzheimer's, such as cholinesterase activity, neuroinflammation, and Aβ aggregation. nih.gov For example, quinoline-O-carbamate derivatives have been designed to combine AChE/BuChE inhibition with anti-inflammatory properties. nih.gov

Antiepileptic Research: Epilepsy is a chronic neurological disorder characterized by recurrent seizures. nih.gov The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. mdpi.com The quinoline functional group has been identified as a pharmacologically active substance with anticonvulsant potential. nih.gov Research has explored numerous quinoline and quinazoline (B50416) derivatives for their antiepileptic activity, with testing models including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.govnih.gov One mechanism underlying this potential is the inhibition of carbonic anhydrase, as demonstrated by related quinazoline analogues. mdpi.com For example, a series of 5-phenyl- nih.govtandfonline.comacs.orgtriazolo[4,3-a]quinoline derivatives showed potent anticonvulsant effects in both MES and scPTZ screens. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for 2-methoxyquinoline-3-carboxylic acid are not extensively documented in publicly available literature, numerous studies on related quinoline-3-carboxylic acid derivatives have demonstrated the utility of this approach.

These studies often employ a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined biological activities, such as inhibitory concentrations (IC₅₀), predictive QSAR models can be developed.

For instance, QSAR studies on quinoline-based quinazolinone-4-thiazolidinone heterocycles have revealed the importance of topological and 2D matrix descriptors in modeling their antimicrobial activity. ijprajournal.com Statistical parameters such as the cross-validated regression coefficient (q²) and the predictive r² are used to assess the robustness and predictive power of the generated models. ijprajournal.com In a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, various machine learning algorithms, including linear and non-linear methods, were used to build reliable QSAR models. nih.gov Such models can guide the synthesis of new compounds with potentially enhanced efficacy. nih.gov

A 2D-QSAR model developed for quinoline (B57606) derivatives targeting Plasmodium falciparum highlighted that descriptors related to lipophilicity and the presence of specific atoms like chlorine, fluorine, and basic nitrogen contribute significantly to the antimalarial activity. nih.gov

Table 1: Examples of Descriptors Used in QSAR Studies of Quinolone Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Partial charges |

| Steric | Molecular weight, Molar refractivity, Molecular volume, Surface area |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydration energy |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

These studies collectively suggest that a QSAR analysis of a series of this compound analogues would likely identify key structural features, such as the electronic influence of the methoxy (B1213986) group and the steric and electronic properties of substituents on the quinoline core, that are critical for a specific biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking studies on various quinoline-3-carboxylic acid derivatives have provided valuable insights into their binding modes with different biological targets. For example, derivatives of quinoline-3-carboxylic acid have been docked into the active site of DNA gyrase, an essential bacterial enzyme, to explore their potential as antibacterial agents. researchgate.net These studies often reveal key interactions, such as hydrogen bonds between the carboxylic acid moiety of the ligand and amino acid residues in the active site of the protein. The quinoline nitrogen can also participate in crucial hydrogen bonding. mdpi.com

In a study of 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives as potential antimalarial, antitubercular, and anticancer agents, molecular docking revealed specific hydrogen bonding and hydrophobic interactions with the respective target proteins. nih.gov For instance, against the malarial protein (PDB ID: 1CET), certain derivatives formed multiple hydrogen bonds, leading to favorable binding energies. nih.gov Similarly, docking studies of quinoline-3-carboxamides (B1200007) against ATM kinase have highlighted the importance of the quinoline nitrogen in binding to the hinge region of the kinase. mdpi.com

Table 2: Representative Molecular Docking Results for Quinolone Derivatives against Various Targets

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Not specified | -8.29 | nih.gov |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Not specified | -8.36 | nih.gov |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | Not specified | -8.57 | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Hinge region | Not specified | mdpi.com |

| Quinoline-3-carbonitrile derivatives | DNA-gyrase (2xct) | Not specified | Not specified | researchgate.net |

While direct docking studies of this compound are not prevalent in the literature, these findings on related structures suggest that the methoxy group at the 2-position would likely influence the binding orientation and affinity through steric and electronic effects. It could potentially form additional hydrophobic or even hydrogen bond interactions, depending on the topology of the binding site.

Molecular docking can also be used to identify potential binding sites on a target protein, including allosteric sites, which are distinct from the primary (orthosteric) binding site. Modulation of a target's function through an allosteric site can offer advantages in terms of selectivity. While direct evidence for allosteric modulation by this compound is limited, studies on related quinoline-3-carboxamides have shown their potential to act as allosteric modulators. mdpi.com

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can complement docking studies by providing insights into the stability of the ligand-target complex and the dynamic nature of their interactions. MD simulations of quinoline-3-carboxamides bound to ATM kinase have been used to establish the stability of the predicted binding poses. mdpi.com

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For a molecule like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

Recent studies have employed DFT to analyze a series of quinoline derivatives, calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

DFT calculations can also be used to determine other reactivity descriptors, including:

Electronegativity: A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness and Softness: Resistance to change in electron configuration.

Electrophilicity Index: A measure of the electrophilic character of a species. rsc.org

Furthermore, DFT can be used to predict spectroscopic properties, such as UV-Vis absorption spectra, through time-dependent DFT (TD-DFT) calculations. nih.govrsc.org These theoretical predictions can be correlated with experimental data to validate the computational models. While specific DFT studies on this compound are not widely reported, the methodologies applied to other quinoline derivatives are directly transferable and could provide a detailed understanding of its electronic structure and reactivity. For example, DFT has been used to calculate the pKa values of various carboxylic acids in aqueous solution, a property crucial for understanding their behavior in biological systems. sigmaaldrich.com

Pharmacophore Modeling and Rational Drug Design Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in rational drug design, used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

Pharmacophore models for various classes of quinoline derivatives have been developed. For instance, a pharmacophore model for quinoline-3-carbohydrazides with antioxidant activity was generated and used to screen databases for new potential antioxidants. ijprajournal.com This model identified key features such as an aromatic ring and hydrogen bond acceptors as crucial for activity. ijprajournal.com

Similarly, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed to guide the design of new anticancer agents. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

Influence of Substituents on Biological Activity, Selectivity, and Efficacy

The biological activity of the quinoline-3-carboxylic acid scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies on a wide range of derivatives have provided a wealth of information on how different functional groups influence potency, selectivity, and pharmacokinetic properties.

Position 1: In a series of novel amino-substituted 3-quinolinecarboxylic acids, the substituent at the 1-position was found to be critical for antibacterial potency, with a methylamino group being optimal in some cases. researchgate.net

Position 2: For inhibitors of dihydroorotate (B8406146) dehydrogenase, bulky hydrophobic substituents at the C(2) position were found to be necessary for activity. acs.org In contrast, for some antiproliferative 2,4-disubstituted quinoline-3-carboxylic acid derivatives, the substitution at the 2nd position (a carbonyl group) was identified as a key hydrogen bond donor/acceptor for interaction with DNA. nih.gov

Position 4: The carboxylic acid group at the C(4) position has been shown to be a strict requirement for the activity of certain quinoline-based inhibitors of dihydroorotate dehydrogenase. acs.org

Position 6: Fluorine substitution at the 6-position is a common feature in many potent antibacterial quinolones. researchgate.net

Position 7: In antibacterial 3-quinolinecarboxylic acids, the substituent at the 7-position, often a piperazinyl group or a related heterocycle, plays a crucial role in determining the spectrum and potency of activity. researchgate.net

Methoxy Substituents: In a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents, methoxy and/or ethoxy groups at the 7 and 8 positions were associated with the best oral activity in their ethyl ester forms. nih.gov In a study of quinoline-3-carboxamides as ATM kinase inhibitors, a methoxy group at the para position of a phenyl ring attached to the carboxamide was found to result in the best activity. mdpi.com

These examples underscore the modular nature of the quinoline-3-carboxylic acid scaffold and the profound impact that even small changes in substitution can have on biological activity. For this compound, the methoxy group at the 2-position, combined with the carboxylic acid at the 3-position, creates a unique electronic and steric profile that will dictate its interactions with biological targets. Further SAR studies involving modifications at other positions of the quinoline ring would be essential to optimize its activity for a specific therapeutic application.

Intellectual Property and Commercial Research Landscape of 2 Methoxyquinoline 3 Carboxylic Acid

Analysis of Patent Landscape Related to 2-Methoxyquinoline-3-carboxylic Acid and its Derivatives

An analysis of the patent landscape reveals that this compound is a significant building block in the development of novel therapeutic agents. Its derivatives have been the subject of patents across various medical fields, highlighting its versatility and importance in drug discovery.

A notable area of patent activity is in the field of immunology. For instance, Canadian patent CA2927182A1 discloses the use of this compound as an intermediate in the synthesis of quinolinyl modulators of Retinoid-related orphan receptor gamma t (RORγt). acs.org RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various inflammatory and autoimmune diseases. The patent outlines the synthesis of substituted quinoline (B57606) compounds that are useful for treating or ameliorating RORγt-mediated inflammatory syndromes, disorders, or diseases. acs.org

Furthermore, the quinoline-3-carboxylic acid scaffold, to which this compound belongs, has been explored for its potential in treating cardiac conditions. A US patent, US4122273A, describes a series of bicyclo[2.2.1]-heptane-2,3-di-endo-carboxylic acid imide esters derived from various quinoline carboxylic acids, including this compound, which possess anti-arrhythmic and/or anti-fibrillatory activity. nih.gov

The application of this compound extends beyond traditional pharmaceuticals. A Korean patent, KR20140050711A, lists this compound among compounds used as sweet taste flavor modifiers, indicating its potential utility in the food and beverage industry. google.com

The broader family of quinoline carboxylic acid derivatives is also extensively featured in patent literature for antibacterial applications. researchgate.net While these patents may not specifically name the 2-methoxy derivative, they establish the importance of the quinoline-3-carboxylic acid core in the development of new antibacterial agents.

Table 1: Selected Patents Referencing this compound or its Core Structure

| Patent Number | Title | Key Application Area of the Invention | Relevance of this compound |

| CA2927182A1 | Quinolinyl modulators of ror.gamma.t | Treatment of inflammatory diseases | Mentioned as a key intermediate in synthesis. acs.org |

| US4122273A | Bicyclo [2.2.1]-heptane-2,3-di-endo-carboxylic acid imide esters | Anti-arrhythmic agents | Listed as a potential precursor acid. nih.gov |

| KR20140050711A | Sweet taste flavor modifier | Food and beverage additives | Listed as a potential flavor modifying compound. google.com |

| US5385900A | Quinoline carboxylic acid derivatives | Antibacterial agents | Belongs to the core structural class. |

| US4997943A | Quinoline-3-carboxylic acid derivatives | Antibacterial agents | Belongs to the core structural class. researchgate.net |

Commercial Synthesis and Research Material Availability for Industrial and Academic Use

This compound is commercially available from a variety of chemical suppliers, catering primarily to the research and development market in both industrial and academic settings. Its availability facilitates the exploration of its synthetic utility and the development of novel compounds.

The compound is typically sold in research quantities, ranging from milligrams to several grams. Major chemical suppliers that list this compound or its close derivatives in their catalogs include Sigma-Aldrich, EvitaChem, and various other specialized chemical providers. sigmaaldrich.comevitachem.com The availability of this compound for research purposes is crucial for its continued evaluation in various scientific disciplines.

The synthesis of this compound for commercial sale is generally achieved through multi-step organic synthesis protocols. While specific proprietary methods may vary between manufacturers, general synthetic routes to quinoline-3-carboxylic acids are well-established in the chemical literature.

Table 2: Commercial Availability of this compound and Related Compounds

| Supplier | Compound Name | CAS Number | Notes |

| Sigma-Aldrich | 2-Methoxy-quinoline-4-carboxylic acid | 10222-62-5 | An isomer, indicating the availability of related structures. sigmaaldrich.com |

| EvitaChem | 2-(Isoquinolin-1-YL)acetic acid | Not specified | A related quinoline derivative for organic synthesis. evitachem.com |

| Various sources | 6-Chloro-2-methoxyquinoline-3-carboxylic acid | 1542427-87-1 | A derivative available from various heterocyclic building block suppliers. arctomsci.com |

Strategic Research and Development Applications in Pharmaceutical and Chemical Industries

The strategic value of this compound is most pronounced in the pharmaceutical industry, where it serves as a sophisticated intermediate for the synthesis of complex molecules with potential therapeutic benefits. Its utility, however, extends to the broader chemical industry as a versatile building block.

In the pharmaceutical sector, the primary application lies in its role as a scaffold for medicinal chemistry programs. The quinoline core is a well-recognized privileged structure in drug discovery, and the specific substitution pattern of this compound offers a unique starting point for creating diverse chemical libraries. As evidenced by the patent landscape, its derivatives are being investigated for their potential to modulate biological targets in indications such as inflammation and cardiac arrhythmias. acs.orgnih.gov

The broader class of quinoline carboxylic acids has also shown potential in other therapeutic areas, including as antiproliferative and anti-inflammatory agents. ui.ac.id This suggests that derivatives of this compound could be explored for similar activities.

In the wider chemical industry, quinoline derivatives are finding applications in materials science and agrochemicals. patsnap.compatsnap.com Quinoline-based compounds are being explored for use in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells. patsnap.com The carboxylic acid functionality on the quinoline ring provides a convenient handle for further chemical modification, allowing for the fine-tuning of electronic and photophysical properties.